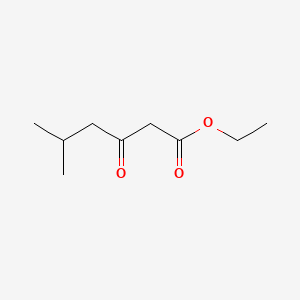

Ethyl 5-methyl-3-oxohexanoate

描述

Contextualization within Beta-Ketoester Chemistry

Ethyl 5-methyl-3-oxohexanoate, with the chemical formula C9H16O3, belongs to the class of compounds known as beta-ketoesters. nih.gov This classification is due to the presence of a ketone functional group at the beta position (the third carbon atom) relative to the ester group. smolecule.com This structural arrangement imparts unique reactivity to the molecule, making it a valuable tool for chemists. The general structure of beta-ketoesters allows them to exist in equilibrium with their enol or enolate forms, a key feature that underpins their synthetic utility.

Significance as a Reactive Intermediate and Building Block in Organic Synthesis

The true value of this compound lies in its versatility as a reactive intermediate and a foundational building block in the synthesis of more complex organic molecules. Its functional groups—the ketone and the ester—are sites for a variety of chemical transformations. smolecule.com

One of the key reactions involving beta-ketoesters is their use in condensation reactions. For example, they can undergo reactions to form more complex carbon skeletons. Furthermore, the ketone group can be reduced to a hydroxyl group, and the ester group can be hydrolyzed to a carboxylic acid, opening up pathways to different classes of compounds. smolecule.com

A notable application of this compound is in the synthesis of pharmaceutical intermediates. For instance, it has been utilized in the preparation of analogs of (dichloropyridinyl)(isopropyldimethypyrazolopyridinylmethyl)cyanoguanidine, which act as S1PR2 antagonists. It is also a precursor in a synthetic route to pregabalin, a drug used to treat a variety of conditions. In this process, 4-methyl-2-pentanone (B128772) is reacted with sodium hydride and diethyl carbonate to produce this compound. google.com This intermediate then undergoes a series of reactions including reduction, conversion to a bromohexanoate, reaction with nitromethane, saponification, and reduction of the nitro group to ultimately yield pregabalin. google.com

The synthesis of this compound itself can be achieved through various methods. One common approach involves the reaction of ethyl acetoacetate (B1235776) with an appropriate alkylating agent. A specific synthesis involves boiling ethyl acetoacetate and pyrrolidine (B122466) in toluene (B28343), followed by reaction with sodium amide in liquid ammonia (B1221849) and subsequent addition of isopropyl iodide. prepchem.com After a series of workup steps including hydrolysis with hydrochloric acid, this compound is obtained. prepchem.com

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is demonstrated by its frequent appearance in scientific literature and its use in various research applications. Beyond pharmaceuticals, it serves as an intermediate in the synthesis of diverse organic compounds. chemimpex.com Its applications extend to the flavor and fragrance industry, where its fruity aroma is a desirable characteristic. chemimpex.comcymitquimica.com

Research continues to explore the potential of this and related beta-ketoesters. For example, studies have investigated the use of its derivatives in medicinal chemistry. The chlorinated analog, ethyl 2-chloro-5-methyl-3-oxohexanoate, is a significant intermediate for pharmaceutical and agrochemical applications due to the reactivity imparted by the chlorine atom and the ketone group. This highlights the broader interest in how modifications to the basic this compound structure can lead to compounds with specific and useful properties.

Structure

3D Structure

属性

IUPAC Name |

ethyl 5-methyl-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-4-12-9(11)6-8(10)5-7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVGQABNHXEIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187643 | |

| Record name | Ethyl 5-methyl-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34036-16-3 | |

| Record name | Hexanoic acid, 5-methyl-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34036-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-3-oxohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034036163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34036-16-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-methyl-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methyl-3-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-METHYL-3-OXOHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PIJ0UO5N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 5 Methyl 3 Oxohexanoate

Classical Synthetic Routes and Optimization

The synthesis of ethyl 5-methyl-3-oxohexanoate has been approached through several established methods in organic chemistry. These routes often leverage the reactivity of active methylene (B1212753) compounds like ethyl acetoacetate (B1235776).

Ester Condensation Reactions

Ester condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. The Claisen condensation, in particular, provides a direct route to β-keto esters.

A common method for the synthesis of this compound involves the reaction of ethyl acetoacetate with isobutyraldehyde (B47883). This reaction is typically carried out in the presence of a base, such as sodium ethoxide, followed by an acidification step. smolecule.com The initial product of the condensation is an unsaturated keto ester, which is subsequently reduced to yield the target molecule.

Another approach involves a Horner-Wadsworth-Emmons type reaction between isovaleraldehyde (B47997) and triethyl phosphonoacetate to form an ethyl 2-alkenoate. This intermediate can then undergo further reactions, including the addition of nitromethane, to eventually produce related structures. google.com

The base-catalyzed condensation of ethyl acetoacetate proceeds through the formation of a resonance-stabilized enolate. wikipedia.orgmasterorganicchemistry.com A strong base deprotonates the α-carbon of ethyl acetoacetate, which is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. shivajicollege.ac.in This enolate then acts as a nucleophile, attacking the carbonyl carbon of isobutyraldehyde in an aldol-type addition. rsc.org

The resulting aldol (B89426) addition product can then undergo dehydration, often facilitated by the reaction conditions, to form an α,β-unsaturated keto ester. Subsequent reduction of the carbon-carbon double bond yields this compound. The choice of base and reaction conditions is crucial to control the outcome and minimize side reactions. acs.org

Alkylation Strategies

Alkylation of enolates is a powerful method for forming new carbon-carbon bonds at the α-position of a carbonyl group. libretexts.org

The synthesis of this compound can be achieved by the alkylation of the ethyl acetoacetate enolate with isopropyl iodide. prepchem.comlibretexts.org In this SN2 reaction, the nucleophilic enolate attacks the electrophilic carbon of isopropyl iodide, displacing the iodide leaving group. libretexts.orglibretexts.org

One documented procedure involves the initial formation of an enamine from ethyl acetoacetate and pyrrolidine (B122466). This enamine is then treated with sodium amide in liquid ammonia (B1221849) to generate the enolate, which subsequently reacts with isopropyl iodide in toluene (B28343) at 0°C. prepchem.com An acidic workup then yields the final product. prepchem.com

Table 1: Reaction Conditions for the Alkylation of Ethyl Acetoacetate with Isopropyl Iodide

| Step | Reagents | Solvent | Temperature |

| Enamine Formation | Ethyl acetoacetate, Pyrrolidine | Toluene | Boiling |

| Enolate Generation | Enamine, Sodium amide | Liquid Ammonia, Toluene | -40°C to RT |

| Alkylation | Enolate, Isopropyl iodide | Toluene | 0°C |

| Hydrolysis | Reaction mixture, Conc. HCl | Methylene chloride | Ambient |

| This table is based on the synthetic procedure described in a cited reference. prepchem.com |

The conditions under which the alkylation of ethyl acetoacetate is performed significantly impact the yield and selectivity of the reaction. Factors such as the choice of base, solvent, temperature, and the nature of the alkylating agent are all critical. mdpi.com

Microwave-assisted, solvent-free alkylation of ethyl acetoacetate has been shown to be an efficient method. mdpi.com However, the reactivity of the alkyl halide plays a significant role. For instance, while ethyl iodide and propyl bromide give good yields of the mono-alkylated product, the reaction with isopropyl bromide requires a longer reaction time to achieve a comparable yield. mdpi.com This is attributed to the increased steric hindrance of the secondary halide, which can also lead to competing elimination reactions. libretexts.orglibretexts.org

The choice of leaving group on the alkylating agent also influences the C- versus O-alkylation selectivity. Iodide as a leaving group generally favors the formation of the C-alkylated product. researchgate.net The use of different bases and solvents can also alter the ratio of C- to O-alkylation products.

Alternative Chemical Synthesis Approaches

Preparation from 4-methyl-2-pentanone (B128772) and Diethyl Carbonate

A significant alternative route to this compound involves the condensation reaction between 4-methyl-2-pentanone and diethyl carbonate. This method typically employs a strong base to facilitate the formation of an enolate from 4-methyl-2-pentanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate.

A common procedure involves the use of sodium hydride (NaH) as the base and dry tetrahydrofuran (B95107) (THF) as the solvent. acs.orggoogle.com In a representative synthesis, 4-methyl-2-pentanone is reacted with sodium hydride in THF, followed by the addition of diethyl carbonate. acs.orgnih.gov The reaction mixture is then processed, often involving distillation under reduced pressure, to isolate the desired product, this compound, which is typically obtained as a pale yellow oil. acs.orgnih.gov One documented procedure reported an isolated yield of 79%. acs.orgnih.gov

The reaction can be generalized as follows:

The anion of 4-methyl-2-pentanone is generated using a suitable base, with sodium hydride being a preferred choice. google.com

This anion then reacts with diethyl carbonate, where the ethoxy group of the carbonate acts as a leaving group. google.com

This synthesis is a crucial step in the production of various compounds, including the pharmaceutical intermediate pregabalin. google.com

Evaluation of Catalytic Systems in Synthesis

The synthesis of β-keto esters like this compound is often reliant on effective catalytic systems to enhance reaction rates and yields. While strong bases like sodium hydride are effective, research into alternative catalysts is ongoing, driven by the desire for milder reaction conditions and improved sustainability.

For the broader class of β-keto esters, various catalytic systems have been explored. These include:

Homogeneous Base Catalysts: Besides sodium hydride, other bases such as sodium ethoxide are commonly used.

Heterogeneous Catalysts: Solid acid catalysts, such as silica-supported boric acid (SiO₂–H₃BO₃), have shown promise in the transesterification of β-keto esters, offering advantages like being inexpensive, thermally stable, and environmentally benign. rsc.org Other heterogeneous catalysts explored for similar transformations include natural clays (B1170129) like montmorillonite (B579905) K-10 and zeolites. rsc.org

Enzymatic Catalysts: Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been effectively used for the synthesis of β-keto esters through transesterification. smolecule.com These biocatalysts offer high selectivity and operate under mild conditions. smolecule.com

Organocatalysts: Chiral guanidine-amides have been developed as organocatalysts for asymmetric reactions involving β-keto esters, enabling the synthesis of chiral molecules with high enantioselectivity. bohrium.com

The choice of catalyst significantly influences the reaction's efficiency, selectivity, and environmental impact.

Advanced Synthetic Techniques and Green Chemistry Considerations

Catalyst Design and Application in Synthesis

Modern catalyst design for β-keto ester synthesis focuses on creating highly efficient and selective catalysts that can be easily recovered and reused. Key areas of development include:

Bifunctional Catalysts: Researchers have designed bifunctional catalysts, such as chiral guanidine-amides, that can activate both reactants through hydrogen bonding and Lewis base catalysis, leading to high stereoselectivity in asymmetric synthesis. bohrium.com

Hybrid Catalytic Systems: A hybrid system using both Palladium (Pd) and Ruthenium (Ru) complexes has been reported for the asymmetric allylation of β-keto esters, allowing for the synthesis of four different diastereomers by changing the catalyst's stereochemistry. researchgate.net

Supported Catalysts: Immobilizing catalysts on solid supports, like silica-supported boric acid, facilitates easy separation from the reaction mixture and allows for catalyst recycling, which is a key principle of green chemistry. rsc.org

These advanced catalysts are crucial for synthesizing complex molecules derived from β-keto esters with high precision and efficiency.

Solvent Effects and Environmentally Benign Methodologies

Traditional Solvents: Dry aprotic solvents like tetrahydrofuran (THF) are commonly used in reactions involving strong bases like sodium hydride to prevent quenching of the base. acs.orgacs.org

Green Solvents: There is a growing trend towards using more environmentally friendly solvents. For the reduction of β-ketoesters, glycerol (B35011) has been explored as a green solvent alternative to traditional volatile organic compounds. blogspot.com It is non-toxic, biodegradable, and has a high boiling point. blogspot.com

Solvent-Free Conditions: In some cases, reactions can be conducted under solvent-free conditions, which significantly reduces waste and simplifies purification. rsc.orgshd-pub.org.rs For instance, the transesterification of β-keto esters has been successfully carried out using silica-supported boric acid as a catalyst without any solvent. rsc.org

The development of biocatalytic methods also contributes to greener synthesis, as these reactions are often performed in aqueous media under mild conditions, reducing energy consumption and the generation of hazardous waste.

Process Intensification and Continuous Flow Synthesis Research

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Continuous flow synthesis is a key technology in this area, offering several advantages over traditional batch processing. unito.itfrontiersin.org

Improved Heat and Mass Transfer: Continuous flow reactors provide superior heat and mass transfer compared to batch reactors, leading to better control over reaction conditions, improved safety, and higher reproducibility. unito.itfrontiersin.org This is particularly beneficial for highly exothermic reactions. researchgate.net

Scalability and Efficiency: Flow chemistry allows for easier and more reliable scaling up of production from the laboratory to an industrial scale. acs.org It can lead to significant process intensification with higher energy efficiency, better volume efficiency, and a smaller equipment footprint. acs.org

Safety: The small reaction volumes within continuous flow reactors enhance safety, especially when dealing with hazardous reagents or intermediates. unito.it

While specific research on the continuous flow synthesis of this compound is not extensively detailed in the provided search results, the general principles and benefits of this technology are widely applicable to the synthesis of fine chemicals, including β-keto esters. The transition from batch to continuous flow is a significant trend in the pharmaceutical and fine chemical industries. unito.itfrontiersin.org

Stereoselective Synthesis and Chiral Pool Approaches

The creation of specific stereoisomers of this compound derivatives is paramount for their application in pharmaceuticals. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer with high purity.

The synthesis of this compound can be achieved through a Claisen condensation reaction. Specifically, 4-methyl-2-pentanone reacts with diethyl carbonate in the presence of a strong base like sodium hydride (NaH) in an appropriate solvent such as dry tetrahydrofuran (THF). nih.govacs.org This method produces the desired β-keto ester. nih.govacs.org

Further transformations of this compound can lead to important precursors for pharmaceuticals. For example, it can be converted to (Z)-ethyl 5-methyl-3-(trifluoromethylsulfonyloxy)hex-2-enoate, a key intermediate. acs.org This transformation involves reacting the β-keto ester with triflic anhydride (B1165640) in the presence of a base like N,N-diisopropylethylamine. acs.org This intermediate can then undergo further reactions, such as a palladium-catalyzed cyanation, to introduce a cyano group, leading to the formation of (Z)-ethyl 3-cyano-5-methylhex-2-enoate. acs.org

The asymmetric synthesis of chiral molecules related to this compound often employs chiral catalysts and auxiliaries to induce stereoselectivity.

Chiral Catalysts: Chiral catalysts are substances that accelerate a chemical reaction to favor the formation of one enantiomer over the other. Various types of chiral catalysts are utilized in the synthesis of β-keto ester derivatives.

Ruthenium-Diphosphine Complexes: Enantioselective hydrogenation of β-keto esters can be effectively carried out using chiral diphosphine-ruthenium complexes. researchgate.net These catalysts have demonstrated high efficiency, allowing for very low catalyst-to-substrate ratios. researchgate.net

Scandium-Bipyridine Complexes: Chiral scandium catalysts, such as those derived from Sc(OTf)₃ and chiral bipyridine ligands, have been successfully used in enantioselective Michael reactions of β-ketoesters with α,β-unsaturated ketones. scilit.com

Calcium-Phosphate Complexes: Chiral calcium phosphates, like (S)-BINOL chiral calcium phosphate, have been developed for the enantioselective amination of β-keto esters, producing chiral α-amino-β-keto ester derivatives with high enantioselectivity. nih.gov

Cinchona-Derived Organocatalysts: Organocatalysts derived from cinchona alkaloids have been utilized for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed.

Sulfur-based Auxiliaries: Chiral auxiliaries based on sulfur-containing heterocycles, derived from amino acids, have shown excellent performance in various asymmetric reactions, including aldol reactions and Michael additions. scielo.org.mx

cis-1-Arylsulfonamido-2-indanols: These compounds, prepared from optically active cis-1-amino-2-indanols, are highly effective chiral auxiliaries for the asymmetric reduction of α-keto esters, yielding α-hydroxy esters with excellent stereoselectivity. nih.gov

Camphor-Derived Auxiliaries: Novel chiral auxiliaries derived from camphor (B46023) have been used for the stereoselective reduction of α-keto esters, achieving high diastereomeric excess. acs.org

(Arylsulfonamido)borneols: These auxiliaries have been employed for the highly diastereoselective reduction of chiral α-keto esters. acs.org

8-Aryl Menthyl Derivatives: A series of these derivatives, prepared from (R)-pulegone, have been used as chiral auxiliaries in asymmetric radical cyclization reactions of β-keto esters. nih.gov

Biocatalysis, the use of enzymes and whole microorganisms, offers a green and highly selective alternative for the synthesis of chiral compounds.

The enantioselective reduction of β-keto esters to their corresponding β-hydroxy esters is a well-established biocatalytic transformation. scielo.br Microorganisms such as Pichia methanolica have been used for the enantioselective reduction of ethyl 5-oxohexanoate (B1238966) to produce ethyl (S)-5-hydroxyhexanoate with high reaction yields and enantiomeric excess. mdpi.com

Ketoreductases (KREDs) are a class of enzymes that are particularly effective in the asymmetric reduction of ketones and β-keto esters. researchgate.net These enzymes, often NADPH-dependent, can produce chiral alcohols with high stereoselectivity. researchgate.net For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been applied for the asymmetric reduction of a range of prochiral ketones and β-keto esters. nih.govnih.gov Whole-cell biocatalysts containing heterologously produced PEDH have been used to convert ketones to the corresponding secondary alcohols with excellent enantiomeric excesses. nih.govnih.gov

| Enzyme/Microorganism | Substrate | Product | Stereoselectivity | Reference |

| Pichia methanolica SC 16116 | Ethyl 5-oxohexanoate | Ethyl (S)-5-hydroxyhexanoate | >95% e.e. | mdpi.com |

| Ketoreductases (KREDs) | α-cyanomethyl- and α-cyanoethyl-β-keto esters | Optically pure β-hydroxy esters | >99% de, >99% ee | researchgate.net |

| (S)-1-phenylethanol dehydrogenase (PEDH) | Prochiral ketones and β-keto esters | Enantiopure secondary alcohols | High | nih.govnih.gov |

| Kluyveromyces marxianus | Various β-ketoesters | (R)- or (S)-β-hydroxyesters | >99% e.e. for some products | scielo.br |

Ene-reductases, belonging to the flavin-dependent old yellow enzyme (OYE) family, catalyze the asymmetric reduction of activated alkenes. nih.gov This class of enzymes has been instrumental in developing a biocatalytic route to precursors of GABA analogues like pregabalin. nih.govacs.orgnih.govscienceopen.com The asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases provides an elegant alternative to traditional metal-dependent hydrogenation. nih.govacs.orgnih.gov

The stereochemical outcome of these bioreductions can be controlled by varying the ester moiety's size and using stereochemically pure (E)- or (Z)-isomers of the substrate. nih.govacs.orgnih.gov For example, (E)-β-cyanoacrylate esters are generally converted to (S)-products, while the bioreduction of (Z)-analogues yields the (R)-β-cyano esters. acs.org This substrate-engineering approach allows for the production of both enantiomers of the desired product with high conversion rates and enantiomeric purity. nih.govacs.orgnih.gov Furthermore, mutant variants of enzymes like OPR1 have been shown to improve stereoselectivities and conversions. acs.orgnih.gov

| Ene-Reductase | Substrate Isomer | Product Configuration | Conversion | Enantiomeric Excess (e.e.) | Reference |

| OYE2, OYE3, EBP1 | (E)-β-cyanoacrylate | (S) | >99% | >99% | acs.org |

| NCR | (Z)-β-cyanoacrylate | (R) | 94% | >99% | acs.org |

| EBP1 | Methyl (E)-β-cyanoacrylate (Z)-isomer | (R) | 64% | >99% | acs.org |

Transaminases (TAs), or aminotransferases, are pyridoxal (B1214274) 5'-phosphate-dependent enzymes that catalyze the transfer of an amino group from a donor to an acceptor. nih.gov They are valuable biocatalysts for the synthesis of chiral amines from prochiral ketones with high stereoselectivity. mbl.or.krnih.gov This method is considered a greener and more sustainable approach for producing chiral amines, which are key building blocks in many pharmaceuticals. mbl.or.kr

The application of transaminases can be for either the kinetic resolution of racemic compounds or the asymmetric synthesis from a prochiral substrate. nih.gov ω-Transaminases are particularly interesting as they can act on the distal amino group of a substrate and have been used for the asymmetric synthesis of chiral amines. nih.gov While challenges such as unfavorable equilibrium and substrate/product inhibition exist, strategies are being developed to overcome these limitations. mbl.or.kr

Reactivity and Derivatization of Ethyl 5 Methyl 3 Oxohexanoate

Fundamental Reaction Pathways

The fundamental reaction pathways for Ethyl 5-methyl-3-oxohexanoate are dictated by the interplay between its ketone, ester, and activated α-carbon functionalities.

The ketone carbonyl group (at C3) is an electrophilic center susceptible to nucleophilic attack. ncert.nic.in In these reactions, a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. ncert.nic.in Subsequent protonation yields an alcohol. Aldehydes are generally more reactive than ketones in nucleophilic additions due to steric and electronic factors. The two alkyl groups attached to the ketone's carbonyl carbon in this compound make it less electrophilic and more sterically hindered than an aldehyde. ncert.nic.in

Common nucleophilic addition reactions include the formation of cyanohydrins, acetals, and ketals, as well as additions of organometallic reagents. For instance, reaction with hydrogen cyanide (HCN) in the presence of a catalytic amount of base would yield a cyanohydrin.

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Carbonyl

| Nucleophile | Product Type | General Conditions |

| HCN/CN⁻ | Cyanohydrin | Basic catalyst |

| R-OH (Alcohol) | Hemiketal/Ketal | Acid catalyst |

| R-MgX (Grignard) | Tertiary Alcohol | Anhydrous ether |

| H₂N-Z | Imine/Enamine | Acid catalyst |

This table represents general reactivity for ketones and is applicable to the C3-keto group of this compound.

A defining feature of β-keto esters like this compound is the acidity of the protons on the α-carbon (C2), the carbon situated between the ketone and ester carbonyls. The electron-withdrawing nature of both carbonyl groups stabilizes the conjugate base, an enolate, through resonance. This delocalization of the negative charge onto both oxygen atoms makes the α-protons significantly more acidic than those in simple ketones or esters.

The formation of this stabilized enolate is the cornerstone of the Claisen condensation, a key reaction for synthesizing β-keto esters. jove.comjove.comorganic-chemistry.org The enolate ion is a powerful nucleophile and readily participates in reactions with various electrophiles, most notably alkylation. This allows for the introduction of alkyl substituents at the C2 position. The reaction typically proceeds via an SN2 mechanism with an alkyl halide.

General Scheme for α-Alkylation:

Enolate Formation: Treatment of the β-keto ester with a suitable base (e.g., sodium ethoxide) removes an α-proton. libretexts.org

Nucleophilic Attack: The resulting enolate attacks an alkyl halide, forming a new carbon-carbon bond.

This process can be repeated if a second α-proton is present, leading to dialkylated products. The acetoacetic ester synthesis, a classic named reaction, utilizes this reactivity to convert alkyl halides into methyl ketones after hydrolysis and decarboxylation of the alkylated β-keto ester. nih.gov

The ethyl ester functional group can undergo several characteristic transformations, including transesterification and hydrolysis.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For β-keto esters, this transformation is a valuable method for modifying the ester group without disturbing the rest of the molecule. rsc.org A wide array of catalysts, including protic acids, Lewis acids, organic bases, and enzymes, have been developed for this purpose. rsc.orgnih.gov The reaction kinetics are often slow, necessitating a catalyst. rsc.org To prevent competitive hydrolysis, acid-catalyzed transesterifications usually require anhydrous conditions. rsc.org

Recent research has focused on environmentally benign and reusable catalysts. For example, silica-supported boric acid has been shown to be a highly efficient heterogeneous catalyst for the transesterification of β-keto esters with various alcohols under solvent-free conditions, yielding excellent results (87-95% yield). nih.gov Arylboronic acids, such as 3-nitrobenzeneboronic acid, also serve as effective Lewis acid catalysts for these transformations. nih.gov

Table 2: Selected Catalysts for Transesterification of β-Keto Esters

| Catalyst | Catalyst Type | Conditions | Key Features |

| Boric Acid (H₃BO₃) | Protic/Lewis Acid | Xylene, reflux | Environmentally benign. nih.gov |

| Silica-Boric Acid (SiO₂–H₃BO₃) | Heterogeneous Acid | Solvent-free, heat | Recyclable, high yield. nih.gov |

| 3-Nitrobenzeneboronic acid | Lewis Acid | Solvent-free, 80 °C | Good to excellent yields with various alcohols, thiols, and amines. nih.gov |

| Montmorillonite (B579905) K-10 | Heterogeneous Acid | Toluene (B28343), reflux | Reusable, environmentally benign. researchgate.net |

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-methyl-3-oxohexanoic acid, under either acidic or basic conditions.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. The resulting tetrahedral intermediate expels the ethoxide ion, forming the carboxylic acid, which is then deprotonated by the base to yield a carboxylate salt. Acidic workup is required to protonate the salt and obtain the free carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible process. The ester carbonyl oxygen is first protonated by an acid catalyst, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, an alcohol (ethanol) is eliminated, yielding the carboxylic acid.

Kinetic studies on the hydrolysis of other β-keto esters have been performed spectrophotometrically. For example, the hydrolysis of methyl-2-(benzoylmethyl)benzoate in aqueous KOH solution was found to follow pseudo-first-order kinetics. asianpubs.orgresearchgate.net Such studies allow for the determination of rate constants and activation energies, providing insight into the reaction mechanism. asianpubs.orgresearchgate.net It's important to note that the resulting β-keto acids are often unstable and can readily undergo decarboxylation upon heating, yielding a ketone. rsc.org

Ester Group Transformations

Oxidation and Reduction Chemistry

The ketone functionality of this compound is the primary site for oxidation and reduction reactions.

Reduction: The C3 keto group can be selectively reduced to a secondary alcohol, yielding ethyl 3-hydroxy-5-methylhexanoate. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). orgsyn.orgresearchgate.net NaBH₄ is highly selective for reducing aldehydes and ketones and does not typically reduce the less reactive ester group under standard conditions. The reduction is usually carried out in a protic solvent like methanol (B129727) or ethanol.

Table 3: Reduction of β-Keto Esters

| Reagent | Product | Selectivity | Typical Solvent |

| Sodium Borohydride (NaBH₄) | β-Hydroxy Ester | High (Ketone over Ester) | Methanol, Ethanol |

| Lithium Aluminium Hydride (LiAlH₄) | 1,3-Diol | Low (Reduces both Ketone and Ester) | Anhydrous Ether, THF |

Oxidation: While the ketone is already in a relatively high oxidation state, the adjacent α-carbon can be oxidized. A significant reaction in this category is α-hydroxylation. This reaction introduces a hydroxyl group at the C2 position, forming an α-hydroxy-β-keto ester. This transformation can be achieved using various oxidizing agents, often in conjunction with a catalyst. One method involves the reaction of a metal-bound enolate with an oxygen source. nih.gov

Oxidation of the Keto Group to Carboxylic Acids

The oxidation of the keto group in β-keto esters like this compound to carboxylic acids can be a challenging transformation due to the presence of other reactive sites in the molecule. Direct oxidation of the ketone to a carboxylic acid without cleavage of the carbon-carbon bond is not a standard reaction. However, oxidative cleavage reactions can be employed to convert the keto group into a carboxylic acid functionality.

One such method is the haloform reaction, which is applicable to methyl ketones and compounds that can be oxidized to methyl ketones. wikipedia.orgbyjus.commasterorganicchemistry.com In the case of this compound, the methylene (B1212753) group adjacent to the keto group (the C4 position) is activated. The reaction proceeds via polyhalogenation of the α-carbon to the ketone, followed by cleavage of the C-C bond between the carbonyl group and the polyhalogenated carbon by a base.

For this compound, the reaction with a halogen (such as iodine, bromine, or chlorine) in the presence of a strong base (like sodium hydroxide) would lead to the formation of a carboxylate and a haloform. Specifically, the reaction would cleave the bond between C3 and C4, yielding isovaleric acid (3-methylbutanoic acid) and a haloform, along with the ethyl ester of oxalic acid monoamide as a byproduct from the remaining fragment.

Table 1: Products of the Haloform Reaction of this compound

| Reactant | Reagents | Major Products |

| This compound | I₂, NaOH | Isovaleric acid, Iodoform |

| This compound | Br₂, NaOH | Isovaleric acid, Bromoform |

| This compound | Cl₂, NaOH | Isovaleric acid, Chloroform |

Reduction of the Keto Group to Alcohols

The keto group of this compound can be readily reduced to a secondary alcohol, yielding ethyl 3-hydroxy-5-methylhexanoate. This transformation can be achieved through various chemical and biological methods.

Chemical Reduction Methods

Chemical reduction of the β-keto group in this compound can be accomplished using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, leading to either syn or anti diastereomers of the resulting β-hydroxy ester.

Commonly used reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for the selective reduction of ketones in the presence of esters. However, with β-keto esters, chelation control can play a significant role in determining the stereoselectivity. For instance, the use of sodium borohydride in combination with a chelating agent can favor the formation of the syn-diol upon subsequent reduction of the ester.

More sophisticated methods involving directed reductions can provide higher levels of diastereoselectivity. For example, the use of bulky hydride reagents or catalytic hydrogenation with specific catalysts can favor the formation of one diastereomer over the other.

Table 2: Chemical Reduction of this compound

| Reducing Agent | Typical Solvent | Primary Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Ethyl 3-hydroxy-5-methylhexanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 5-methylhexane-1,3-diol |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Ethanol | Ethyl 3-hydroxy-5-methylhexanoate |

Asymmetric Bioreduction Studies

Asymmetric bioreduction offers an environmentally friendly and highly stereoselective method for the synthesis of chiral alcohols. While specific studies on the asymmetric bioreduction of this compound are not extensively documented in publicly available literature, the reduction of similar β-keto esters is a well-established process using various microorganisms and isolated enzymes.

Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of ketones. It contains a variety of oxidoreductases that can reduce the keto group of β-keto esters to the corresponding (S)- or (R)-β-hydroxy esters with high enantiomeric excess. The stereochemical outcome is often governed by Prelog's rule. For substrates like this compound, baker's yeast would be expected to yield predominantly one enantiomer of ethyl 3-hydroxy-5-methylhexanoate.

Other microorganisms, such as Candida and Pichia species, as well as isolated enzymes like alcohol dehydrogenases (ADHs), are also employed for these transformations. These biocatalysts can offer different stereoselectivities and substrate specificities, allowing for the synthesis of either enantiomer of the desired product.

Table 3: Potential Biocatalysts for the Asymmetric Reduction of this compound

| Biocatalyst | Expected Product | Potential Enantiomeric Excess |

| Saccharomyces cerevisiae (Baker's Yeast) | (S)-ethyl 3-hydroxy-5-methylhexanoate | High |

| Candida species | (R)- or (S)-ethyl 3-hydroxy-5-methylhexanoate | Variable to High |

| Isolated Alcohol Dehydrogenases (ADHs) | (R)- or (S)-ethyl 3-hydroxy-5-methylhexanoate | Very High |

Formation of Heterocyclic and Carbocyclic Systems

The presence of both a keto and an ester functional group, separated by a methylene group, makes this compound a versatile precursor for the synthesis of a variety of heterocyclic and carbocyclic systems through cyclization and condensation reactions.

Cyclization Reactions

Intramolecular cyclization reactions of derivatives of this compound can lead to the formation of carbocyclic rings. A key example is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. To utilize this compound in a Dieckmann-type cyclization, it would first need to be converted into a suitable diester.

Another important cyclization pathway for related compounds is the Paal-Knorr synthesis, which produces furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orguomustansiriyah.edu.iqorganic-chemistry.org this compound can be envisioned as a precursor to a 1,4-dicarbonyl compound through appropriate synthetic manipulations, which could then undergo Paal-Knorr cyclization.

Condensation Reactions

This compound, as a β-keto ester, is an excellent substrate for various condensation reactions to form heterocyclic systems.

The Hantzsch pyridine (B92270) synthesis is a one-pot condensation reaction between a β-keto ester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt, which produces a dihydropyridine (B1217469) that can be subsequently oxidized to a pyridine. nih.gov In this reaction, two equivalents of this compound could react with an aldehyde and ammonia to form a symmetrically substituted pyridine derivative.

The Biginelli reaction is another important multicomponent reaction where a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793) react to form a dihydropyrimidinone or a dihydropyrimidinethione. mdpi.com This reaction provides a straightforward route to highly functionalized pyrimidine (B1678525) derivatives, which are of significant interest in medicinal chemistry.

Furthermore, the Knoevenagel condensation involves the reaction of the active methylene group of the β-keto ester with an aldehyde or ketone. arkat-usa.orgresearchgate.netresearchgate.net This reaction, typically catalyzed by a weak base, leads to the formation of a new carbon-carbon double bond and can be a key step in the synthesis of more complex molecules, including heterocyclic systems. For example, the product of a Knoevenagel condensation can undergo a subsequent intramolecular cyclization.

Table 4: Heterocyclic Systems from this compound

| Reaction Name | Reactants | Product Class |

| Hantzsch Pyridine Synthesis | This compound, Aldehyde, Ammonia | Pyridine |

| Biginelli Reaction | This compound, Aldehyde, Urea/Thiourea | Dihydropyrimidinone/thione |

| Knoevenagel Condensation | This compound, Aldehyde/Ketone | α,β-Unsaturated β-keto ester |

Alkylation Reactions

The presence of two carbonyl groups in this compound significantly increases the acidity of the protons on the α-carbon (the carbon atom between the two carbonyls). This acidity allows for the facile formation of a resonance-stabilized enolate ion upon treatment with a suitable base. aklectures.comyoutube.com This enolate is a potent nucleophile and can react with electrophiles, most commonly alkyl halides, in a bimolecular nucleophilic substitution (SN2) reaction to form a new carbon-carbon bond at the α-position. aklectures.comlibretexts.orglibretexts.org

The general mechanism for the alkylation of a β-keto ester like this compound proceeds in two main steps:

Enolate Formation: A base, typically an alkoxide such as sodium ethoxide (NaOEt), is used to deprotonate the α-carbon. libretexts.org The pKa of the α-protons of a typical β-keto ester is around 11-13, making them readily removable by common alkoxide bases. libretexts.orgfiveable.me The resulting enolate is stabilized by the delocalization of the negative charge onto the two adjacent oxygen atoms. fiveable.me

Nucleophilic Attack (SN2): The nucleophilic enolate then attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group in a concerted, backside attack. libretexts.orglibretexts.orgwikipedia.org This step is subject to the typical constraints of SN2 reactions, favoring primary and secondary alkyl halides over tertiary halides, which are prone to elimination reactions. libretexts.org

Step 1: Enolate Formation

Step 2: SN2 Alkylation

Since this compound possesses two acidic α-protons, the alkylation process can be repeated with a second equivalent of base and an alkyl halide to yield a dialkylated product. youtube.comlibretexts.org The choice of base and reaction conditions can be tailored to favor either mono- or dialkylation. sciencemadness.org Subsequent hydrolysis and decarboxylation of the alkylated product provides a route to more complex ketones. aklectures.comyoutube.com

Table 1: Common Bases and Alkylating Agents for β-Keto Ester Alkylation

| Base | Typical Solvent | Alkylating Agent (R-X) | Product Type |

| Sodium Ethoxide (NaOEt) | Ethanol | Methyl Iodide (CH₃I) | α-Methylated Ester |

| Potassium tert-butoxide (t-BuOK) | tert-Butanol | Ethyl Bromide (CH₃CH₂Br) | α-Ethylated Ester |

| Sodium Hydride (NaH) | THF, DMF | Benzyl Bromide (BnBr) | α-Benzylated Ester |

| Lithium Diisopropylamide (LDA) | THF | Allyl Chloride (CH₂=CHCH₂Cl) | α-Allylated Ester |

Derivatization to Nicotinic Acid Esters and Pyridones

The dicarbonyl structure of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, including derivatives of nicotinic acid (a form of vitamin B3) and pyridones. Two classical multicomponent reactions are particularly relevant: the Hantzsch Pyridine Synthesis and the Guareschi-Thorpe Condensation.

Hantzsch Pyridine Synthesis: This reaction involves the condensation of a β-keto ester (2 equivalents), an aldehyde (1 equivalent), and a nitrogen source, typically ammonia or ammonium acetate (B1210297) (1 equivalent). acs.orghandwiki.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. acs.orgchemtube3d.com

If this compound were used in a Hantzsch synthesis with formaldehyde (B43269) and ammonia, the expected product, after oxidation, would be a symmetrically substituted pyridine-3,5-dicarboxylate. The mechanism involves a series of condensations and cyclization steps, including an initial Knoevenagel condensation between the aldehyde and one molecule of the β-keto ester, and the formation of an enamine from the second molecule of the β-keto ester and ammonia. acs.org

Guareschi-Thorpe Condensation: This reaction provides a route to substituted 2-pyridones (or their tautomeric 2-hydroxypyridines). nih.gov In a common variation, a β-keto ester condenses with a cyanoacetamide or an alkyl cyanoacetate (B8463686) in the presence of a base or an ammonia source like ammonium carbonate. researchgate.netrsc.orgdrugfuture.com The reaction proceeds through Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization to yield the final pyridone ring. rsc.orgnih.gov

Using this compound and cyanoacetamide in the presence of a base would lead to the formation of a 3-cyano-4-isobutyl-6-methyl-2-pyridone. The versatility of these multicomponent reactions allows for the generation of a wide array of substituted pyridine and pyridone scaffolds from simple precursors like this compound. nih.gov

Mechanistic Studies on Reactivity and Selectivity

The reactivity of this compound is governed by the interplay of kinetic and thermodynamic factors, the nature of reaction transition states, and the electronic and steric influence of its substituents.

Reaction Kinetics and Thermodynamic Considerations

The key step governing many reactions of this compound is the initial deprotonation of the α-carbon to form an enolate. Since the ketone carbonyl is flanked by an ethyl group on one side and an isobutyl group on the other, the molecule is unsymmetrical. However, the α-carbon is the site of deprotonation for alkylation, which is flanked by the ester and ketone carbonyls. In reactions involving the γ-carbon, kinetic and thermodynamic control become significant.

Kinetic Control: The kinetic enolate is the one that is formed fastest. This typically occurs by removing the most sterically accessible proton. udel.edu For reactions at other positions or on related unsymmetrical ketones, kinetic control is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) under irreversible conditions. udel.edumasterorganicchemistry.com

Thermodynamic Control: The thermodynamic enolate is the most stable enolate, which is usually the one with the more substituted double bond. udel.edumasterorganicchemistry.com Its formation is favored under conditions that allow for equilibrium to be established. This is achieved by using a weaker base (e.g., sodium ethoxide, where the pKa difference between the base and the β-keto ester is smaller), a protic solvent, or higher reaction temperatures. masterorganicchemistry.comlibretexts.org

The choice between kinetic and thermodynamic conditions can thus direct the regioselectivity of reactions in related unsymmetrical carbonyl compounds. rsc.orgrsc.org For the alkylation at the α-carbon of this compound, there is only one set of acidic protons, so regioselectivity is not an issue. However, the rate of the subsequent SN2 reaction will be dependent on the concentration of the enolate and the alkyl halide, as described by a second-order rate law: Rate = k[enolate][alkyl halide]. wikipedia.org

Table 2: Conditions Favoring Kinetic vs. Thermodynamic Enolate Formation

| Factor | Kinetic Control | Thermodynamic Control | Rationale |

| Base | Strong, bulky (e.g., LDA) | Weaker, less hindered (e.g., NaOEt, NaH) | Bulky base accesses the least hindered proton faster; weaker bases allow for equilibration. udel.edu |

| Temperature | Low (-78 °C) | Higher (0 °C to reflux) | Low temperature prevents equilibration to the thermodynamic product. libretexts.org |

| Solvent | Aprotic (e.g., THF) | Protic or aprotic | Protic solvents can facilitate proton exchange and equilibration. |

| Reaction Time | Short | Long | Longer times allow the system to reach thermodynamic equilibrium. |

Transition State Analysis and Computational Modeling of Reactivity

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of reactions involving β-keto esters. researchgate.netnih.govorientjchem.org

Alkylation Transition State: The alkylation of the enolate of this compound proceeds via an SN2 mechanism. The transition state for this reaction involves a pentacoordinate carbon atom with a trigonal bipyramidal geometry. masterorganicchemistry.compressbooks.publibretexts.org In this high-energy state, the bond to the incoming nucleophile (the enolate) is partially formed, while the bond to the leaving group (the halide) is partially broken. pressbooks.publibretexts.org Computational modeling can calculate the geometry and energy of this transition state, providing insights into the reaction's activation energy and stereochemical outcome. acs.org For instance, the backside attack trajectory (180° relative to the leaving group) is confirmed by both experimental and computational evidence to minimize steric repulsion and allow for optimal orbital overlap between the nucleophile's HOMO and the electrophile's LUMO (the σ* antibonding orbital of the C-X bond). wikipedia.org

Hantzsch Synthesis Modeling: DFT calculations have also been applied to model multicomponent reactions like the Hantzsch synthesis. researchgate.netnih.gov These studies help to compare different proposed mechanistic pathways, analyze the stability of intermediates, and calculate the activation energies for key steps such as the initial Knoevenagel condensation and the final cyclization. nih.gov Such models can predict how substituents on the β-keto ester and aldehyde components will influence reaction rates and yields.

Substituent Effects on Reaction Outcomes

The specific substituents on this compound—an ethyl group on the ester and an isobutyl group on the ketone side—exert both steric and electronic effects that influence its reactivity compared to other β-keto esters.

Electronic Effects: The two carbonyl groups are the primary activators of the α-hydrogens due to their strong electron-withdrawing inductive effects and their ability to stabilize the resulting enolate through resonance. ncert.nic.in The alkyl groups (ethyl and isobutyl) are weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbons compared to formaldehyde or acetaldehyde, but their primary influence is steric. ncert.nic.in

Steric Effects: The isobutyl group (–CH₂CH(CH₃)₂) is more sterically demanding than a simple methyl or ethyl group. In the context of alkylation at the α-position, this bulkiness does not directly hinder the approach to the α-protons. However, in other reactions, such as those involving nucleophilic attack at the ketone carbonyl, the isobutyl group can provide significant steric hindrance, potentially favoring attack at the less hindered ester carbonyl under certain conditions. For α-alkylation, the steric bulk of the ester group has been shown to be important for achieving high selectivity in certain catalytic reactions. acs.org Similarly, bulky substituents on the incoming electrophile can significantly slow the rate of SN2 alkylation. rsc.orgnih.gov

Table 3: Comparison of Substituent Effects in β-Keto Esters

| Compound | R¹ (Ester side) | R² (Ketone side) | Expected α-H Acidity | Steric Hindrance at Ketone |

| Ethyl acetoacetate (B1235776) | -CH₂CH₃ | -CH₃ | High | Low |

| Methyl acetoacetate | -CH₃ | -CH₃ | High | Low |

| tert-Butyl acetoacetate | -C(CH₃)₃ | -CH₃ | High | Low |

| This compound | -CH₂CH₃ | -CH₂CH(CH₃)₂ | High | Moderate |

| Ethyl benzoylacetate | -CH₂CH₃ | -C₆H₅ | Higher (due to resonance) | Moderate |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural map can be assembled. For Ethyl 5-methyl-3-oxohexanoate, which exists predominantly in its keto form, specific resonances in both proton and carbon-13 spectra are expected. mdpi.com

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The signals are analyzed based on their chemical shift (δ) in parts per million (ppm), multiplicity (e.g., singlet, doublet, triplet, quartet), the number of protons each signal represents (integration), and the coupling constants (J) in Hertz (Hz), which describe the interaction between adjacent protons.

The expected spectral data, based on the compound's structure (CH₃-CH(CH₃)-CH₂-C(=O)-CH₂-C(=O)-O-CH₂-CH₃), are detailed below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Fragment |

|---|---|---|---|---|---|

| H-1' | ~1.25 | Triplet (t) | 3H | ~7.1 | -O-CH₂-CH₃ |

| H-6 | ~0.95 | Doublet (d) | 6H | ~6.6 | -CH(CH₃)₂ |

| H-5 | ~2.20 | Multiplet (m) | 1H | - | -CH(CH₃)₂ |

| H-4 | ~2.55 | Doublet (d) | 2H | ~6.8 | -CH₂-CH(CH₃)₂ |

| H-2 | ~3.45 | Singlet (s) | 2H | - | -C(=O)-CH₂-C(=O)- |

| H-2' | ~4.15 | Quartet (q) | 2H | ~7.1 | -O-CH₂-CH₃ |

Carbon-13 NMR (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their chemical environment (e.g., alkyl, ketone, ester). Unlike ¹H NMR, routine ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Structural Fragment |

|---|---|---|

| C-1 (Ester C=O) | ~167.5 | -C(=O)-O- |

| C-3 (Keto C=O) | ~202.0 | -C(=O)- |

| C-2' (Ethyl CH₂) | ~61.5 | -O-CH₂-CH₃ |

| C-2 (Methylene) | ~49.5 | -C(=O)-CH₂-C(=O)- |

| C-4 (Methylene) | ~50.0 | -CH₂-CH(CH₃)₂ |

| C-5 (Methine) | ~24.5 | -CH(CH₃)₂ |

| C-6 (Methyl) | ~22.5 | -CH(CH₃)₂ |

| C-1' (Ethyl CH₃) | ~14.0 | -O-CH₂-CH₃ |

Two-Dimensional NMR Techniques for Structural Elucidation

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the H-1' and H-2' protons of the ethyl group, and between the H-6, H-5, and H-4 protons of the isobutyl fragment, confirming these structural units.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom to which it is directly attached. It is the primary method for definitively assigning the ¹³C NMR signals based on the more easily interpreted ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the individual spin systems. For instance, HMBC would show a correlation from the H-2 protons to both the ester (C-1) and keto (C-3) carbonyl carbons, and from the H-2' protons to the ester carbonyl carbon (C-1), confirming the complete structure of the β-keto ester.

NMR for Purity and Isomeric Content Determination

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the same compound. rssl.comresearchgate.net The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. rssl.com

To determine the purity of a sample of this compound, a known mass of the sample is mixed with a known mass of a high-purity internal standard (a compound with a simple NMR spectrum that does not overlap with the analyte's signals). By comparing the integrals of specific, well-resolved signals from both the analyte and the standard, the purity of the analyte can be calculated with high accuracy. acs.orgemerypharma.com This method is recognized as a primary analytical technique for purity assessment. aist.go.jp Furthermore, NMR can readily identify and quantify isomeric impurities, as they would present a distinct set of NMR signals from the main compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and, with high-resolution instruments, its elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. The molecular formula for this compound is C₉H₁₆O₃. nih.gov Its calculated monoisotopic mass is 172.10994 Da. nih.gov

An HRMS analysis would be expected to yield an m/z value that matches this calculated mass with very low error, confirming the elemental composition and distinguishing it from other potential compounds with the same nominal mass. In electrospray ionization (ESI), common adducts such as protonated ([M+H]⁺) and sodiated ([M+Na]⁺) ions are often observed. researchgate.netnih.gov

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₁₆O₃ | [M]⁺ | 172.10994 |

| [M+H]⁺ | 173.11722 | |

| [M+Na]⁺ | 195.09916 |

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile and polar molecules like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the analyte, which are then analyzed to determine their mass-to-charge ratio (m/z).

For this compound (C9H16O3, molecular weight: 172.22 g/mol ), ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]+ at an m/z of approximately 173.23. Depending on the solvent system and additives used, other adducts, such as with sodium [M+Na]+ (m/z ≈ 195.21) or potassium [M+K]+ (m/z ≈ 211.20), might also be observed. The high accuracy of mass determination in ESI-MS allows for the confirmation of the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds like this compound, providing both qualitative and quantitative information.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 172, corresponding to its molecular weight. Key fragmentation patterns would likely arise from the cleavage of the ester and keto functional groups, as well as the alkyl chain. Common fragments might include the loss of the ethoxy group (-OCH2CH3), the ethyl group (-CH2CH3), and rearrangements like the McLafferty rearrangement.

Detailed, peer-reviewed GC-MS fragmentation data specifically for this compound is not widely published. However, the technique is routinely used in quality control to assess the purity of this compound by identifying and quantifying any impurities present.

| Technique | Expected Ion (m/z) | Information Provided |

| ESI-MS | [M+H]+ ≈ 173.23 | Molecular Weight Confirmation |

| ESI-MS | [M+Na]+ ≈ 195.21 | Molecular Weight Confirmation |

| GC-MS | M+ ≈ 172 | Molecular Weight and Fragmentation Pattern |

Chromatographic Methods

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID), is a primary method for determining the purity of this compound and for its quantitative analysis. The technique separates volatile compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of analytical conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for identification when compared to a known standard. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for accurate quantification.

For purity analysis, a high-resolution capillary GC column would be employed. A pure sample of this compound would exhibit a single major peak. The presence of other peaks would indicate impurities, which can be identified if reference standards are available. The percentage purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Specific, standardized GC methods for the routine analysis of this compound are often developed in-house by manufacturers and research laboratories. While general GC principles are applicable, the exact experimental conditions would be optimized for the specific analytical need.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound, particularly for samples that may not be suitable for GC due to low volatility or thermal instability. HPLC separates components of a mixture based on their interactions with a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure.

For a moderately polar compound like this compound, a reversed-phase HPLC method would be appropriate. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in the molecule will exhibit some UV absorbance.

Similar to GC, the retention time in HPLC is used for identification, and the peak area is used for quantification to determine purity. HPLC can be particularly useful for separating this compound from non-volatile impurities or reaction byproducts. While commercial suppliers of this compound may provide HPLC data, detailed research publications on specific HPLC methods for this compound are limited.

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the 5-position of the hexanoate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. In many applications, particularly in the synthesis of pharmaceuticals and fine chemicals, it is crucial to use a single enantiomer. Chiral chromatography is the primary technique used to separate and quantify the enantiomers of a chiral compound and to determine the enantiomeric excess (e.e.) of a sample.

This separation is achieved by using a chiral stationary phase (CSP) in either GC or HPLC. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, their separation. The choice of the CSP and the chromatographic conditions (mobile phase composition, temperature, etc.) is critical for achieving good resolution of the enantiomers.

Following separation, the relative amounts of the two enantiomers are determined by integrating the areas of their respective peaks in the chromatogram. The enantiomeric excess is then calculated using the formula:

e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

There is a lack of published research detailing the specific chiral chromatographic separation of this compound enantiomers. The development of such a method would require screening of various commercially available chiral columns and optimization of the analytical conditions.

| Chromatographic Method | Stationary Phase Example | Mobile Phase Example | Information Obtained |

| Gas Chromatography (GC) | Phenyl-methylpolysiloxane | Helium | Purity, Quantitative Analysis |

| HPLC (Reversed-Phase) | C18 | Water/Acetonitrile | Purity, Separation from Non-volatiles |

| Chiral Chromatography | Cyclodextrin-based (GC) or Polysaccharide-based (HPLC) | Varies | Enantiomeric Excess, Separation of Enantiomers |

Other Analytical Techniques

Beyond mass spectrometry and chromatography, other analytical techniques play a role in the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. These techniques are fundamental for confirming the correct structure of the synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the ester carbonyl (C=O) and the ketone carbonyl (C=O) groups would be expected in the region of 1700-1750 cm⁻¹.

Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, and oxygen) of the compound, providing an empirical formula that can be compared with the theoretical composition to verify purity.

While these techniques are standard for the characterization of organic compounds, specific, detailed research findings applying these methods to this compound are not extensively documented in publicly accessible scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural features within this compound. The molecule contains two distinct carbonyl groups—one belonging to the ester and the other to the ketone—as well as various carbon-hydrogen and carbon-oxygen single bonds.

The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of its constituent functional groups. The two carbonyl (C=O) stretching vibrations are typically the most prominent features in the spectrum, appearing in the region of 1650-1750 cm⁻¹. The exact position of these peaks can be influenced by the molecular environment. The ester carbonyl stretch generally appears at a higher wavenumber (around 1735-1750 cm⁻¹) compared to the ketone carbonyl stretch (around 1705-1725 cm⁻¹). Additionally, the spectrum will show characteristic C-O stretching vibrations associated with the ester group and C-H stretching and bending vibrations for the alkane portions of the molecule.

Table 1: Expected Infrared Absorption Peaks for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C=O (Ketone) | Stretch | 1705 - 1725 | Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) that constitute a compound. This method serves to verify the empirical and molecular formula of a synthesized or isolated sample of this compound. The molecular formula for this compound is C₉H₁₆O₃, with a molecular weight of approximately 172.22 g/mol . nih.govsigmaaldrich.com

By comparing the experimentally determined elemental composition with the theoretically calculated values, researchers can confirm the purity and identity of the compound. The theoretical percentages are calculated based on the atomic masses of the constituent elements and the molecular formula.

Table 2: Elemental Composition of this compound (C₉H₁₆O₃)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 62.76 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 9.37 |

| Oxygen | O | 15.999 | 3 | 47.997 | 27.87 |

| Total | | | | 172.224 | 100.00 |

Optical Rotation for Chiral Compounds

This compound possesses a stereogenic center at the fifth carbon atom (C5), which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a -CH₂C(=O)CH₂COOEt group. The presence of this chiral center means the compound can exist as a pair of non-superimposable mirror images known as enantiomers, designated as (R)-ethyl 5-methyl-3-oxohexanoate and (S)-ethyl 5-methyl-3-oxohexanoate.

These enantiomers are optically active, meaning they can rotate the plane of plane-polarized light. Optical rotation is a physical property measured using a polarimeter, and the specific rotation ([α]) is a characteristic value for a chiral compound under defined conditions (e.g., temperature, wavelength of light, solvent, and concentration).

One enantiomer will rotate the plane of polarized light in a clockwise direction, and is termed dextrorotatory (+).

The other enantiomer will rotate the light by an equal magnitude but in a counter-clockwise direction, and is termed levorotatory (-).

A racemic mixture, which contains equal amounts of both enantiomers, will be optically inactive as the rotations cancel each other out. The asymmetric synthesis of β-keto esters is an area of significant research interest, aiming to produce one enantiomer in excess over the other. researchgate.netresearchgate.net While this compound is chiral, specific optical rotation values for its pure enantiomers are not widely reported in standard chemical literature. The determination of these values would require the separation of the racemic mixture or the asymmetric synthesis of the individual (R) and (S) enantiomers, followed by polarimetric analysis.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| (R)-ethyl 5-methyl-3-oxohexanoate |

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Biochemical Research and Metabolic Studies

Ethyl 5-methyl-3-oxohexanoate, as a β-keto ester, is a valuable tool in biochemical research and metabolic studies due to its structural features that allow it to participate in and probe various biological pathways.

Investigation of Metabolic Pathways

The metabolism of β-keto esters like this compound is of significant interest in understanding cellular energy utilization and fatty acid metabolism. In biological systems, these compounds can undergo enzymatic hydrolysis to yield the corresponding β-keto acid. This hydrolysis is a critical step that can influence the subsequent metabolic fate of the molecule. youtube.comaklectures.com

Following hydrolysis, the resulting β-keto acid can be subject to decarboxylation, a reaction that removes a carboxyl group and releases carbon dioxide. youtube.comaklectures.com This process is a key step in the catabolism of these molecules. The remaining ketone body can then enter various metabolic pathways. For instance, it can be converted into acetyl-CoA, which is a central molecule in cellular metabolism, feeding into the citric acid cycle for energy production or being utilized in the synthesis of fatty acids and cholesterol. wikipedia.org

The study of the metabolic breakdown of this compound can provide insights into the regulation of metabolic pathways under different physiological and pathological conditions. For example, understanding how its metabolism is altered in states of fasting or in metabolic disorders can shed light on the underlying biochemical mechanisms of these conditions. nih.govoup.com

Enzyme Interaction Studies

The structure of this compound, with its ketone and ester functional groups, makes it a substrate for a variety of enzymes. Studying these interactions is crucial for understanding its biological activity and for the design of new therapeutic agents.